

# Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-[(E)-2-phenylethenyl]phenol**, also known as 2-hydroxystilbene. The information is compiled to assist in the identification, characterization, and analysis of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-[(E)-2-phenylethenyl]phenol** and its close structural analog, 4-hydroxy-trans-stilbene. Data for the exact compound is prioritized, and data from analogs are clearly indicated.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 4-hydroxy-trans-stilbene (Analogous Compound)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.36	d	2H	Aromatic protons
7.33	d	2H	Aromatic protons
7.26-7.22	m	2H	Aromatic protons
7.13-7.09	m	1H	Aromatic proton
6.94	d	1H	Vinylic proton
6.84	d	1H	Vinylic proton
6.76	d	2H	Aromatic protons
3.71	s	3H	Methoxy protons (in methoxy-substituted analog)

Note: Data is for a closely related analog. The spectrum of **2-[(E)-2-phenylethenyl]phenol** is expected to show characteristic signals for the ortho-substituted phenolic ring and the stilbene moiety.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **2-[(E)-2-phenylethenyl]phenol**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
153.2	C-OH
137.4	C (quaternary)
130.9	CH (aromatic)
129.5	CH (vinylic)
128.8	CH (aromatic)
128.7	CH (aromatic)
127.8	CH (aromatic)
126.6	CH (aromatic)
124.9	C (quaternary)
121.2	CH (aromatic)
120.9	CH (vinylic)
115.8	CH (aromatic)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3550-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic and vinylic)
~1600	Medium	C=C stretch (aromatic and vinylic)
~1495	Medium	C-C stretch (aromatic)
~1200	Strong	C-O stretch (phenolic)
~965	Strong	C-H bend (trans-vinylic)

Note: These are expected characteristic absorption bands. Specific peak values for **2-[(E)-2-phenylethenyl]phenol** are not readily available.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

<b>λ<sub>max</sub></b>	<b>Solvent</b>	<b>Notes</b>
296 nm, 305 nm	95% Ethanol	Data for trans-stilbene[2]. The presence of the hydroxyl group in 2-[(E)-2-phenylethenyl]phenol is expected to cause a bathochromic (red) shift.

Table 5: Mass Spectrometry (MS) Data of **2-[(E)-2-phenylethenyl]phenol**[1]

<b>m/z</b>	<b>Relative Intensity</b>	<b>Assignment</b>
196	High	Molecular Ion [M] <sup>+</sup>
195	High	[M-H] <sup>+</sup>
167	Medium	[M-CHO] <sup>+</sup>
115	Medium	Further fragmentation

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the  $\lambda_{\text{max}}$ .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

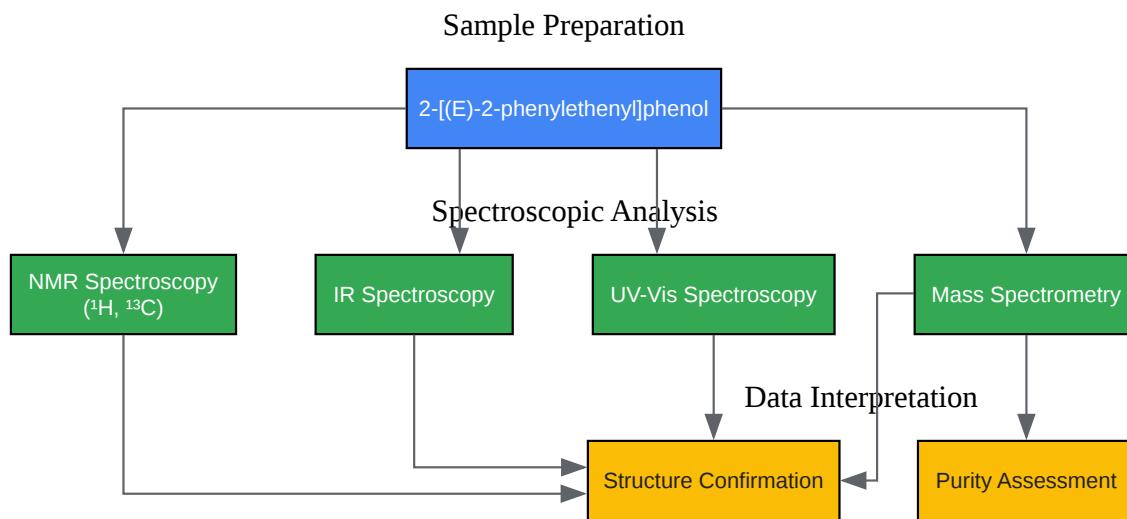
- Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference in the second beam.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-[(E)-2-phenylethenyl]phenol**.



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### Spectroscopic analysis workflow for 2-[(E)-2-phenylethenyl]phenol.

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## References

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